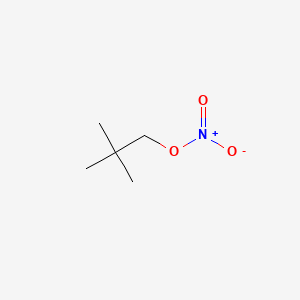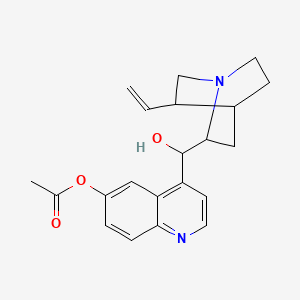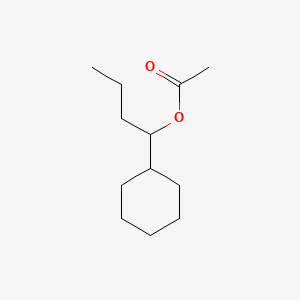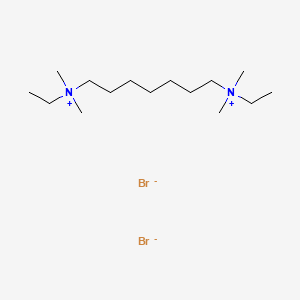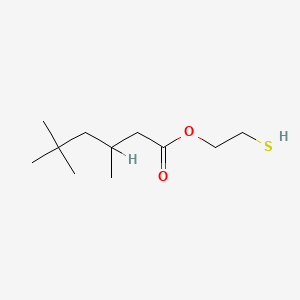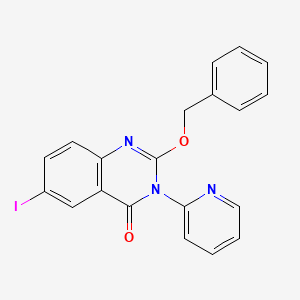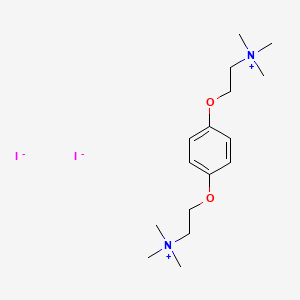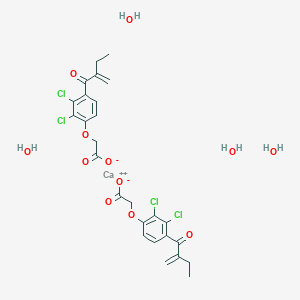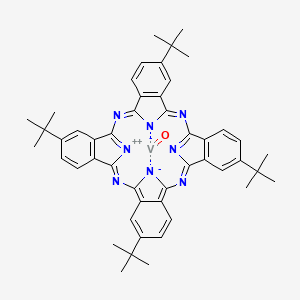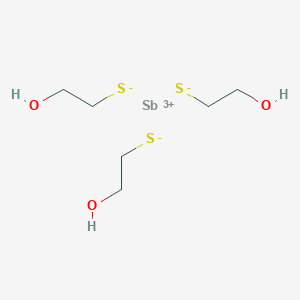
Antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris-(2-Mercaptoethanolato-o,s)antimony is an organometallic compound with the chemical formula Sb(SCH2CH2OH)3This compound is characterized by the presence of antimony coordinated with three 2-mercaptoethanol ligands, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of tris-(2-Mercaptoethanolato-o,s)antimony typically involves the reaction of antimony trichloride (SbCl3) with 2-mercaptoethanol (HSCH2CH2OH) in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
SbCl3+3HSCH2CH2OH→Sb(SCH2CH2OH)3+3HCl
Chemical Reactions Analysis
Tris-(2-Mercaptoethanolato-o,s)antimony undergoes various chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different antimony species.
Substitution: The 2-mercaptoethanol ligands can be substituted with other ligands, depending on the reaction conditions and reagents used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation and reducing agents like sodium borohydride (NaBH4) for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tris-(2-Mercaptoethanolato-o,s)antimony has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a reagent in various chemical reactions.
Biology: The compound’s thiol groups make it useful in studying thiol-disulfide exchange reactions and in the development of thiol-based bioconjugates.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of antimony-based drugs.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of tris-(2-Mercaptoethanolato-o,s)antimony involves its interaction with various molecular targets through its thiol groups. These interactions can lead to the formation of disulfide bonds or the reduction of disulfides to thiols. The compound’s antimony center can also participate in coordination chemistry, forming complexes with other molecules and ions .
Comparison with Similar Compounds
Tris-(2-Mercaptoethanolato-o,s)antimony can be compared with other similar compounds, such as:
Antimony tris(thiolate): Similar in structure but with different thiolate ligands.
Antimony tris(alkoxide): Contains alkoxide ligands instead of thiolates.
Antimony tris(carboxylate): Features carboxylate ligands.
The uniqueness of tris-(2-Mercaptoethanolato-o,s)antimony lies in its specific combination of antimony and 2-mercaptoethanol ligands, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
71215-72-0 |
|---|---|
Molecular Formula |
C6H15O3S3Sb |
Molecular Weight |
353.1 g/mol |
IUPAC Name |
antimony(3+);2-hydroxyethanethiolate |
InChI |
InChI=1S/3C2H6OS.Sb/c3*3-1-2-4;/h3*3-4H,1-2H2;/q;;;+3/p-3 |
InChI Key |
SDAPCJALHMXUGR-UHFFFAOYSA-K |
Canonical SMILES |
C(C[S-])O.C(C[S-])O.C(C[S-])O.[Sb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[(2-Butoxy-5-octylphenyl)sulfanyl]-1-(2,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}-2,2-dimethylpropanamide](/img/structure/B13776471.png)
